molecular formula C11H10N2O B2894719 Quinazoline, 4-(2-propen-1-yloxy)- CAS No. 57643-75-1

Quinazoline, 4-(2-propen-1-yloxy)-

Cat. No. B2894719
CAS RN: 57643-75-1
M. Wt: 186.214
InChI Key: XYUZLZXAWJUAMJ-UHFFFAOYSA-N
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Description

Quinazoline, 4-(2-propen-1-yloxy)- is a compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .


Physical And Chemical Properties Analysis

Quinazoline is an organic compound with the formula C 8 H 6 N 2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Scientific Research Applications

Quinazoline, 4-(2-propen-1-yloxy)-: A Comprehensive Analysis of Scientific Research Applications: Quinazoline derivatives are a class of compounds that have garnered significant interest in various scientific research fields due to their diverse biological activities and potential therapeutic applications. Below is a comprehensive analysis of the unique applications of “Quinazoline, 4-(2-propen-1-yloxy)-” in scientific research:

Drug Discovery

This compound is actively used in drug discovery due to its potential as a pharmacophore. It has been found to exhibit promising broad-spectrum anti-cancer effects, with certain derivatives showing selective inhibition activity in p53 mutant cancer cell lines, which are often resistant to conventional therapies .

Antimicrobial Research

Recent studies have shown that certain Quinazoline compounds have potent activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial properties .

Cancer Therapeutics

Beyond drug discovery, specific Quinazoline derivatives are being researched for their direct application as cancer therapeutics due to their ability to induce apoptotic cell death in cancer cells .

Mechanism of Action

Future Directions

Quinazoline derivatives are potential therapeutic agents in various fields, including urinary bladder cancer therapy . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

properties

IUPAC Name

4-prop-2-enoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUZLZXAWJUAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-en-1-yloxy)quinazoline

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